Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride
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Overview
Description
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of benzenesulfonic acid, bromopyrrolidine, and carboxylic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting with the preparation of the individual components. The benzenesulfonic acid component can be synthesized through the sulfonation of benzene using concentrated sulfuric acid . The bromopyrrolidine component is prepared by bromination of pyrrolidine under controlled conditions . Finally, the carboxylic anhydride is formed by the dehydration of the corresponding carboxylic acid using reagents such as phosphorus pentoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous sulfonation, bromination, and dehydration steps, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyrrolidine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, reduced pyrrolidine compounds, and substituted pyrrolidine derivatives .
Scientific Research Applications
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in enzyme active sites, while the bromopyrrolidine moiety can engage in hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar sulfonation properties.
4-Bromopyrrolidine: A brominated pyrrolidine derivative with similar reactivity in substitution reactions.
Carboxylic anhydrides: Compounds with similar dehydration properties and reactivity in forming esters and amides.
Uniqueness
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is unique due to its combination of sulfonic acid, bromopyrrolidine, and carboxylic anhydride functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Biological Activity
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is a complex organic compound notable for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This compound integrates the structural features of benzenesulfonic acid, bromopyrrolidine, and carboxylic anhydride, allowing it to engage in various chemical reactions and biological interactions.
- Molecular Formula : C11H12BrNO4S
- Molecular Weight : 334.19 g/mol
- IUPAC Name : benzenesulfonyl (2S)-4-bromopyrrolidine-2-carboxylate
- CAS Number : 61264-65-1
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in enzyme active sites, while the bromopyrrolidine moiety engages in hydrophobic interactions. This dual interaction mechanism suggests its potential as an enzyme inhibitor, particularly relevant in therapeutic contexts.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for further investigation in pharmacological studies.
Case Studies
- Inhibition of NLRP3 Inflammasome : A study explored the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The results suggested that the compound could modulate inflammatory pathways, potentially offering therapeutic benefits for diseases characterized by chronic inflammation .
- Impact on Diacylglycerol O-acyltransferase (DGAT) : Another investigation assessed its effects on DGAT activity, which plays a vital role in triglyceride synthesis. The findings indicated that the compound could influence lipid metabolism, suggesting applications in metabolic disorders .
Therapeutic Applications
The compound is being studied for its potential therapeutic effects in various medical conditions:
- Anti-inflammatory Agents : Due to its ability to inhibit pro-inflammatory cytokines, it may serve as a basis for developing new anti-inflammatory drugs.
- Metabolic Disorders : Its influence on lipid metabolism opens avenues for treating conditions like obesity and diabetes.
Comparative Analysis with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
Benzenesulfonic Acid | Contains a sulfonic acid group | Simpler structure; lacks bromopyrrolidine moiety |
4-Bromopyrrolidine | Contains a brominated pyrrolidine derivative | Focused on reactivity; lacks sulfonic functionality |
Carboxylic Anhydrides | Known for dehydration properties | Combines multiple functionalities |
Properties
Molecular Formula |
C11H12BrNO4S |
---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
benzenesulfonyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO4S/c12-8-6-10(13-7-8)11(14)17-18(15,16)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2/t8?,10-/m0/s1 |
InChI Key |
FXLOBGHPRHIBQY-HTLJXXAVSA-N |
Isomeric SMILES |
C1[C@H](NCC1Br)C(=O)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)OS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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